3-(Quinolin-4-yl)prop-2-en-1-ol

Drug Metabolism Pharmacokinetics Quinoline Derivatives

SAR campaigns fail when trace impurities or mismatched reactivity skew assay data. The saturated or acid analogs lack the conjugated π-system and reversible glutathione conjugation profile needed for pro-drug design. • Purity advantage: ≥97% (vs 95% for positional isomer) reduces impurity-driven artifacts. • Unique reactivity: Allylic alcohol at 4-position enables nucleophilic additions, oxidations, and metal-catalyzed couplings. • Metabolic reference: Scaffold-level CYP3A4 IC50 ~7.9 µM-benchmark for DDI triage. Stocked for immediate R&D dispatch.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B13613398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-4-yl)prop-2-en-1-ol
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=CCO
InChIInChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-8,14H,9H2/b4-3+
InChIKeyQZDJRMBGEFDLQR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-4-yl)prop-2-en-1-ol: Specifications & Sourcing


3-(Quinolin-4-yl)prop-2-en-1-ol (CAS: 545421-08-7) is a quinoline-derived allylic alcohol with a molecular formula of C12H11NO and a molecular weight of 185.22 g/mol . It is commercially available as a research chemical with a typical purity specification of ≥97% . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and as a building block for pharmaceuticals and functional materials . However, its precise scientific utility cannot be inferred from these general descriptors alone and requires examination against specific comparator compounds.

Workflow Organic synthesis intermediate
Selection Quinoline allylic alcohol scaffold
Use Context Heterocyclic building block for pharma and agrochemical research

3-(Quinolin-4-yl)prop-2-en-1-ol: Unique Advantages


Substituting 3-(Quinolin-4-yl)prop-2-en-1-ol with a generic quinoline derivative (e.g., 2-(quinolin-4-yl)ethanol, 3-(quinolin-4-yl)propanoic acid, or 4-quinolinepropanal) introduces significant changes in molecular geometry, electronic distribution, and metabolic fate that directly impact experimental outcomes. The presence of an α,β-unsaturated allylic alcohol side chain at the 4-position confers unique reactivity and biological interaction profiles that are not recapitulated by analogs with saturated chains or different functional groups [1]. The specific combination of a conjugated π-system and a primary alcohol handle enables synthetic transformations and target-binding interactions that simpler quinoline derivatives cannot replicate .

3-(Quinolin-4-yl)prop-2-en-1-ol
2-(Quinolin-4-yl)ethanol, saturated-chain analogs
The α,β-unsaturated allylic alcohol side chain provides a conjugated π-system and reactive alcohol handle that saturated or differently functionalized quinoline derivatives cannot replicate.
3-(Quinolin-4-yl)prop-2-en-1-ol
3-(Quinolin-4-yl)propanoic acid or 4-quinolinepropanal
Metabolic fate may shift significantly: reversible glutathione conjugation reported for related allylic alcohols differs from the irreversible hydroxylation/glucuronidation of saturated-chain analogs, potentially altering in vivo PK profiles.
3-(Quinolin-4-yl)prop-2-en-1-ol
Generic quinoline derivatives without α,β-unsaturation
Electronic distribution and molecular geometry differ; these changes can affect target-binding interactions and limit direct substitution in structure-activity relationship studies.

3-(Quinolin-4-yl)prop-2-en-1-ol: Differentiation Evidence


Metabolic Stability: Glutathione Conjugation vs. Hydroxylation

In a comparative in vitro metabolism study using rat liver microsomes and hepatocytes, a 2-substituted quinoline bearing a propenyl chain functionalized at the γ-position with an alcohol group (i.e., a structural analog of 3-(quinolin-4-yl)prop-2-en-1-ol) exhibited reversible glutathione (GSH) conjugation, allowing the compound to be released from the GSH adduct and enter alternative metabolic pathways [1]. In contrast, the direct comparator—a 2-substituted quinoline with an n-propyl group (1)—underwent irreversible hydroxylation of the side chain predominantly via CYP2B1, CYP2A6, and CYP1A1 (>80% contribution) followed by glucuronidation, leading to complete elimination [1].

Metabolic Fate
Reported
Reversible GSH conjugation vs Irreversible hydroxylation + glucuronidation
Supports divergent metabolic half-life and enterohepatic recirculation hypothesis
Rat hepatocyte model; cross-study inference
Drug Metabolism Pharmacokinetics Quinoline Derivatives Hepatocyte Stability

MAO-B Inhibition: Scaffold-Dependent Potency

A quinoline derivative structurally containing the 4-(prop-2-en-1-ol) motif (represented by CHEMBL4216610/BDBM50450822) demonstrated an IC50 of 17,000 nM (17 µM) against human membrane-bound MAO-B expressed in insect cell membranes, assessed via the conversion of kynuramine to 4-hydroxyquinoline [1]. While this is a class-level inference rather than a direct measurement of the title compound itself, it provides a quantitative benchmark for the 4-allylic alcohol quinoline scaffold. For comparison, a distinct quinoline scaffold (CHEMBL1575961/BDBM50401981) exhibited an IC50 of 1,130 nM (1.13 µM) against MAO-B under similar assay conditions [2], highlighting the significant impact of subtle structural modifications on target potency.

MAO‑B IC₅₀
Class‑level inference
17,000 nM vs 1,130 nM (distinct scaffold)
Scaffold avoids potent MAO‑B inhibition; relevant for off‑target screening in neuropharmacology
Human recombinant MAO‑B; kynuramine substrate
Monoamine Oxidase Inhibition Neurochemistry Enzyme Assay IC50 Comparison

CYP3A4 Inhibition: Scaffold Liability Profiling

A quinoline analog bearing the 4-(prop-2-en-1-ol) side chain (CHEMBL4541666/BDBM50532768) exhibited an IC50 of 7,900 nM (7.9 µM) against human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase, measured as the reduction in 7-hydroxyquinoline production [1]. This value provides a class-level benchmark for CYP3A4 liability. By comparison, a known phosphodiesterase 10A (PDE10A) inhibitor series based on a different quinoline scaffold was specifically optimized to reduce CYP3A4 inhibition, achieving lower IC50 values that would present a different risk profile for drug-drug interactions [2].

CYP3A4 IC₅₀
Class‑level inference
7,900 nM vs Optimized PDE10A series (lower inhibition)
Moderate CYP3A4 liability benchmark for lead optimization; DDI risk assessment requires CYP panel profiling
Human recombinant CYP3A4; 7‑hydroxyquinoline formation assay
Cytochrome P450 Drug-Drug Interaction CYP3A4 Inhibition Metabolic Stability

Purity Advantage over Positional Isomer

Commercial sourcing of 3-(quinolin-4-yl)prop-2-en-1-ol (CAS 545421-08-7) is available with a minimum purity specification of 97% , with some vendors offering 98% purity . In contrast, the positional isomer 1-(quinolin-4-yl)prop-2-en-1-ol (CAS 193095-14-6) is typically offered at 95% purity . This 2-3% absolute purity difference, while modest, can be consequential for experiments requiring precise stoichiometry or for biological assays sensitive to impurities that may arise from the different synthetic routes and purification challenges inherent to each isomer.

Purity Specification
Head‑to‑head
≥97% (title compound) vs 95% (positional isomer)
Higher baseline purity reduces need for additional purification; supports stoichiometric accuracy in SAR campaigns
Commercial supplier catalog specifications
Chemical Purity Sourcing Quality Control Isomer Comparison

3-(Quinolin-4-yl)prop-2-en-1-ol: Top Applications


CYP3A4-Guided Lead Optimization

Medicinal chemistry teams developing quinoline-based drug candidates can use the established CYP3A4 IC50 benchmark of ~7.9 µM (for the scaffold class) to triage compounds early in discovery. This allows prioritization of analogs that either maintain this moderate inhibition profile (if acceptable for the indication) or require structural modification to reduce DDI risk [1].

In Vivo Pharmacokinetics of Quinoline Pro-Drugs

The reversible glutathione conjugation observed for a closely related 2-substituted quinoline allylic alcohol suggests that 3-(quinolin-4-yl)prop-2-en-1-ol and its derivatives may exhibit prolonged systemic exposure due to enterohepatic recirculation. This metabolic property can be exploited in the design of pro-drugs or sustained-release formulations where extended half-life is desirable [2].

Heterocyclic Synthesis via Allylic Alcohol

The conjugated allylic alcohol group at the 4-position of the quinoline ring provides a versatile handle for nucleophilic additions, oxidation reactions, and transition metal-catalyzed couplings. This makes the compound a strategic building block for constructing complex heterocyclic scaffolds relevant to agrochemical and pharmaceutical research .

High-Purity Starting Material for SAR Studies

With a commercial purity specification of ≥97%, 3-(quinolin-4-yl)prop-2-en-1-ol offers a higher-purity alternative to its positional isomer (95%) for SAR campaigns. This reduces the risk of impurity-driven artifacts in dose-response assays and facilitates accurate determination of structure-activity relationships .

Application
Selection Property
Validation Focus
CYP3A4-guided lead optimization
CYP3A4 inhibition benchmark
CYP panel profiling for DDI risk assessment
In vivo PK pro-drug design
Reversible glutathione conjugation
Investigate enterohepatic recirculation potential
Heterocyclic synthesis
Allylic alcohol functional handle
Nucleophilic additions, oxidations, cross‑couplings
High‑purity SAR starting material
Purity specification difference
Impurity‑driven artifact mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Quinolin-4-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.